molecular formula C11H8BrN5 B8783434 4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine

4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine

Cat. No.: B8783434
M. Wt: 290.12 g/mol
InChI Key: QCDLTFNGJJNRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H8BrN5 and its molecular weight is 290.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

4-(6-bromobenzimidazol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN5/c12-7-1-2-8-9(5-7)17(6-15-8)10-3-4-14-11(13)16-10/h1-6H,(H2,13,14,16)

InChI Key

QCDLTFNGJJNRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(C=N2)C3=NC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine (750 mg, 2.68 mmol) in mixture of methanol (7 mL) and THF (30 mL) was added trimethyl orthoformate (8.81 ml, 80.32 mmol) and TsOH (0.04 ml, 0.27 mmol). The reaction mixture was stirred at 70° C. for 1 h. Then another portion of trimethyl orthoformate (4.4 ml, 40.16 mmol) was added. Stirring at 70° C. was continued for another 6 hr. The reaction mixture was allowed to cool down to RT then a saturated aqueous solution of NaHCO3 was added. The product was extracted into DCM (×3) and the combined organic layers were washed with brine and dried over Na2SO4, filtered and concentrated in vacuo to give the title compound; 1H NMR (500 MHz, DMSO) δ 7.08-7.24 (3H, m), 7.50 (1H, dd, J=8.51, 1.89 Hz), 7.71 (1H, d, J=8.51 Hz), 8.37 (1H, d, J=5.52 Hz), 8.83 (1H, d, J=1.73 Hz), 9.08 (1 H, s); LC-MS (Method B): m/z=+289.9, 291.8 (M+H)+. This compound, with LC-MS purity=70%, was used in the next step without further purification.
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
8.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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